Fe-Catalyzed reductive NO-bond cleavage – a route to the diastereoselective 1,4-aminohydroxylation of 1,3-dienes†

Organic Chemistry Frontiers Pub Date: 2016-08-03 DOI: 10.1039/C6QO00255B

Abstract

The low-valent Fe-complex Bu4N[Fe(CO)3(NO)] (TBA[Fe]) catalyzes the reductive cleavage of N–O-bonds in oxazines under salt-free conditions using malononitrile as reductant. The mild reduction conditions allow the development of a sequence of [4 + 2]-cycloaddition/reductive cleavage, a process that can be considered as an efficient way for the diastereoselective 1,4-aminohydroxylation of 1,3-dienes.

Graphical abstract: Fe-Catalyzed reductive NO-bond cleavage – a route to the diastereoselective 1,4-aminohydroxylation of 1,3-dienes
Fe-Catalyzed reductive NO-bond cleavage – a route to the diastereoselective 1,4-aminohydroxylation of 1,3-dienes†
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